N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS No.: 1179401-80-9
VCID: VC6608745
Molecular Formula: C17H22Cl2N6O2
Molecular Weight: 413.3
* For research use only. Not for human or veterinary use.

Description |
N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical compound with the CAS number 1179401-80-9. It belongs to the class of triazine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound is specifically modified with a 4-chlorophenyl group attached to the triazine core, which is further substituted with two morpholine rings at positions 4 and 6. Synthesis and CharacterizationThe synthesis of N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of a suitable triazine precursor with a 4-chlorophenylamine derivative. The structure of the compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. Biological ActivityWhile specific biological activity data for N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is not detailed in the search results, triazine derivatives are generally known for their potential anticancer and antimicrobial properties. The presence of morpholine rings can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, due to their ability to form hydrogen bonds. Research Findings and Future DirectionsResearch on triazine derivatives often focuses on optimizing their pharmacokinetic properties, such as bioavailability and permeability, while maintaining or enhancing their biological activity. For compounds like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, further studies could involve in vitro assays to evaluate anticancer or antimicrobial activity, as well as molecular docking studies to predict interactions with potential biological targets. |
---|---|
CAS No. | 1179401-80-9 |
Product Name | N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride |
Molecular Formula | C17H22Cl2N6O2 |
Molecular Weight | 413.3 |
IUPAC Name | N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H |
Standard InChIKey | JBOQZWXGRNIGQG-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |
Solubility | not available |
PubChem Compound | 16810775 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume